molecular formula C8H8BrClO B1525848 1-Bromo-3-(chloromethyl)-2-methoxybenzene CAS No. 1247514-62-0

1-Bromo-3-(chloromethyl)-2-methoxybenzene

Cat. No.: B1525848
CAS No.: 1247514-62-0
M. Wt: 235.5 g/mol
InChI Key: ACTKSXMDDRXZTE-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2-methoxybenzene is a substituted aromatic compound with the molecular formula C₈H₈BrClO₂ (assuming methoxy contributes OCH₃ and chloromethyl contributes CH₂Cl). The benzene ring is substituted at positions 1 (bromo), 3 (chloromethyl), and 2 (methoxy). This compound is of interest in organic synthesis due to its reactive chloromethyl group, which can participate in nucleophilic substitutions or serve as a precursor for functionalization (e.g., azidation, as seen in ).

Properties

IUPAC Name

1-bromo-3-(chloromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTKSXMDDRXZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-(chloromethyl)-2-methoxybenzene, also known as BCMB, is an organic compound characterized by its molecular formula C8_8H8_8BrClO. It contains a bromine atom, a chloromethyl group, and a methoxy group attached to a benzene ring. This structure suggests potential biological activity due to the presence of halogenated functional groups, which are known to influence the reactivity and biological interactions of organic compounds.

The compound features:

  • Molecular Weight : 205.48 g/mol
  • Functional Groups :
    • Bromine (Br) - electron-withdrawing
    • Chloromethyl (CH2_2Cl) - reactive site
    • Methoxy (OCH3_3) - electron-donating

These functional groups can significantly affect the compound's interactions with biological systems, potentially enhancing or inhibiting various biological activities.

Antimicrobial Activity

Halogenated compounds often exhibit antimicrobial properties. For instance, studies on similar brominated and chlorinated compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of both bromine and chlorine in BCMB may enhance its ability to disrupt microbial cell membranes or inhibit enzymatic functions.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Bromo-4-chloro-2-methoxybenzeneE. coli62.5 µg/mL
1-Bromo-3-chloro-2-methylbenzeneS. aureus78.12 µg/mL
This compoundTBDTBD

Cytotoxicity and Antiproliferative Effects

Research indicates that halogenated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. For example, studies involving methanol extracts from plants containing similar functional groups have demonstrated antiproliferative activities against HeLa cells (cervical cancer) and A549 cells (lung cancer) .

Table 2: Cytotoxicity Data from Related Studies

Compound NameCell LineIC50 (µg/mL)
Halogenated FlavonoidsHeLa226
Halogenated PhenolicsA549242.52
This compoundTBDTBD

Case Studies

Although specific case studies on BCMB are scarce, analogous studies provide insights into its potential effects:

  • Study on Halogenated Compounds : A study indicated that halogenated derivatives of phenolic compounds showed significant antibacterial activity against resistant strains of bacteria . The study emphasized the importance of the halogen's position on the aromatic ring in determining biological activity.
  • In Silico Studies : Computational studies suggest that certain brominated compounds interact effectively with bacterial resistance mechanisms, such as the AgrA protein in Staphylococcus aureus, potentially leading to new therapeutic avenues against antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Halogen vs. Alkyl/Chloroalkyl Substituents
  • 1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4, ):

    • Replaces the chloromethyl group (CH₂Cl) with a chlorine atom.
    • Reduced steric hindrance compared to the target compound, enhancing reactivity in electrophilic aromatic substitution (EAS) but limiting utility in nucleophilic substitutions due to the absence of a leaving group (CH₂Cl).
    • Molecular weight: ~235.5 g/mol (vs. ~251.5 g/mol for the target compound).
  • 1-Bromo-3-(tert-butyl)-2-methoxybenzene (CAS 1007375-07-6, ): Substitutes chloromethyl with a bulky tert-butyl group. Increased steric hindrance reduces reactivity in EAS but improves stability against degradation. Higher lipophilicity enhances solubility in non-polar solvents.
Functional Group Variations
  • 1-Bromo-3-(bromomethyl)-2-[(3-chlorophenyl)methoxy]benzene (CAS 1486905-16-1, ): Bromomethyl (CH₂Br) replaces chloromethyl, and a 3-chlorophenylmethoxy group adds complexity.
  • 1-Bromo-2-chloro-3-(methoxymethoxy)benzene (CAS 1936101-00-6, ):

    • Methoxymethoxy (CH₂OCH₃) group at position 3 instead of chloromethyl.
    • Enhanced solubility in polar solvents due to the ether linkage but reduced electrophilicity.

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1-Bromo-3-(chloromethyl)-2-methoxybenzene Not explicitly listed C₈H₈BrClO₂ ~251.5 Reactive chloromethyl group; moderate solubility in DCM/Et₂O
1-Bromo-3-chloro-2-methoxybenzene 183802-98-4 C₇H₆BrClO 235.5 High EAS reactivity; limited leaving-group utility
1-Bromo-3-(tert-butyl)-2-methoxybenzene 1007375-07-6 C₁₁H₁₅BrO 243.14 High steric bulk; stable in storage
1-Bromo-3-(bromomethyl)-2-[(3-chlorophenyl)methoxy]benzene 1486905-16-1 C₁₄H₁₁Br₂ClO 390.5 Dual halogen reactivity; potential for Suzuki couplings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(chloromethyl)-2-methoxybenzene
Reactant of Route 2
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1-Bromo-3-(chloromethyl)-2-methoxybenzene

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